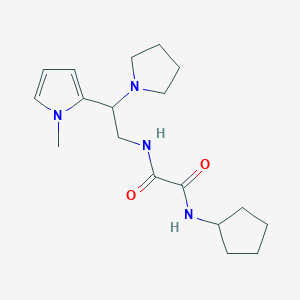
4-Trifluoromethylsulfanyl-piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trifluoromethylsulfanyl-piperidine hydrochloride, also known as 4-TFMSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Application in Chemistry and Catalysis
Trifluoromethanesulfonic acid, closely related to 4-Trifluoromethylsulfanyl-piperidine hydrochloride, acts as an excellent catalyst for inducing cyclisation of homoallylic sulfonamides to form pyrrolidines and homopiperidines. This process is significant for the efficient formation of polycyclic systems in organic chemistry (Haskins & Knight, 2002).
Structural and Molecular Studies
4-Piperidinecarboxylic acid hydrochloride, a related compound, has been studied for its crystal and molecular structure. These studies provide insights into the molecular geometry and bonding interactions, which are crucial for understanding the chemical properties and reactivity of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis Techniques
Research has focused on developing efficient synthetic methods for related piperidine derivatives. For example, the synthesis of glycosyl triflates using 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride showcases advanced techniques in the synthesis of complex organic molecules (Crich & Smith, 2001).
Pharmaceutical Research
Piperidine derivatives, including those related to 4-Trifluoromethylsulfanyl-piperidine hydrochloride, have been explored for their potential in pharmaceutical applications. For instance, research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives indicates significant anti-acetylcholinesterase activity, which could have implications for treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Advanced Organic Synthesis
The synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride, involving piperidine-4-carboxylic acid, demonstrates the capabilities in organic synthesis, particularly in the creation of complex molecules with potential applications in various fields (Zheng Rui, 2010).
Eigenschaften
IUPAC Name |
4-(trifluoromethylsulfanyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NS.ClH/c7-6(8,9)11-5-1-3-10-4-2-5;/h5,10H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKAZFDDDFRFPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2361498.png)
![Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2361499.png)



![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide](/img/structure/B2361505.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate](/img/structure/B2361507.png)